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Compound of Interest

Compound Name: Phycocyanobilin

Cat. No.: B1233210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing phycocyanobilin (PCB), a

light-harvesting chromophore, in advanced fluorescence microscopy applications. The unique

spectral properties of PCB, particularly in the near-infrared (NIR) spectrum, make it an

invaluable tool for live-cell imaging, optogenetics, and the study of dynamic cellular processes.

Introduction to Phycocyanobilin-Based
Fluorescence Microscopy
Phycocyanobilin is a linear tetrapyrrole molecule that serves as a chromophore in

phycobiliproteins, the primary light-harvesting complexes in cyanobacteria and red algae.[1][2]

When bound to an appropriate apoprotein, PCB forms a fluorescent complex that can be

excited and detected using standard fluorescence microscopy techniques. A key advantage of

PCB-based probes is their emission in the near-infrared (NIR) window (typically >650 nm), a

spectral region where cellular autofluorescence is minimal, allowing for high signal-to-noise

ratios and deep tissue imaging.[3]

The application of PCB in mammalian cell microscopy has been significantly advanced by the

development of genetically encoded systems that enable the biosynthesis of PCB directly

within the cells. This is achieved by co-expressing enzymes such as heme oxygenase 1 (HO1)

and phycocyanobilin:ferredoxin oxidoreductase (PcyA), which convert endogenous heme into

PCB.[4][5][6] This in situ synthesis of the chromophore allows for the use of phytochrome-
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based optogenetic tools and the creation of genetically encoded NIR fluorescent reporters

without the need for external addition of the chromophore.

Quantitative Data of Phycocyanobilin-Based
Fluorescent Probes
The selection of a fluorescent probe is critical for successful imaging experiments. The

following tables summarize the key photophysical properties of several near-infrared

fluorescent proteins (NIR FPs) that utilize phycocyanobilin (PCB) or its precursor, biliverdin

(BV), as a chromophore.

Fluoresce
nt Protein

Excitatio
n Max
(nm)

Emission
Max (nm)

Molar
Extinctio
n
Coefficie
nt
(M⁻¹cm⁻¹)

Quantum
Yield

Brightnes
s¹

Referenc
e(s)

iRFP713-

PCB
~680-690 ~713 N/A 0.50 High [3][7]

iRFP713/V

256C-PCB
N/A N/A N/A 0.50 Very High [3][7]

iRFP713/C

15S/V256C

-PCB

N/A N/A N/A 0.45 Very High [3][7]

smURFP-

BV
642 670 180,000 0.18 High [8]

miRFP670-

BV
N/A N/A N/A N/A High [9][10]

miRFP703-

BV
N/A N/A N/A N/A Moderate [9]

mIFP-BV N/A N/A N/A N/A Moderate [9]
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¹Brightness is a product of the molar extinction coefficient and the quantum yield. N/A indicates

data not available in the searched sources.

Experimental Protocols
Genetically Encoded Synthesis of Phycocyanobilin in
Mammalian Cells
This protocol describes the transient transfection of mammalian cells with plasmids encoding

the necessary enzymes for PCB biosynthesis, enabling the use of PCB-dependent fluorescent

proteins and optogenetic tools.

Materials:

Mammalian cell line of choice (e.g., HeLa, HEK293T)

Complete cell culture medium

Plasmids:

pPHFF plasmid co-expressing MTS-PcyA, MTS-HO1, MTS-Fd, and MTS-Fnr[4][5]

Expression plasmid for the protein of interest fused to a PCB-binding apoprotein (e.g.,

PhyB or a NIR FP apoprotein)

Transfection reagent (e.g., Lipofectamine 3000)

Phosphate-buffered saline (PBS)

Glass-bottom imaging dishes

Procedure:

Cell Seeding: The day before transfection, seed the mammalian cells in glass-bottom

imaging dishes at a density that will result in 70-80% confluency on the day of transfection.

Plasmid Preparation: Prepare a mix of the pPHFF plasmid and the expression plasmid for

your protein of interest. The optimal ratio of the plasmids should be determined empirically,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1233210?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.1707190114
https://repository.kulib.kyoto-u.ac.jp/bitstream/2433/242423/2/dikak00095.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1233210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


but a 1:1 ratio is a good starting point.

Transfection: a. Dilute the plasmid DNA mixture in a serum-free medium. b. In a separate

tube, dilute the transfection reagent in a serum-free medium. c. Combine the diluted DNA

and transfection reagent, mix gently, and incubate at room temperature for the time

recommended by the manufacturer to allow for complex formation. d. Add the transfection

complex dropwise to the cells in the imaging dish. e. Incubate the cells at 37°C in a CO₂

incubator for 24-48 hours to allow for gene expression and PCB synthesis.[11]

Optional: Enhancing PCB levels: For applications requiring high levels of PCB, consider

using cell lines with knockdown or knockout of biliverdin reductase A (BVRA), which can

degrade PCB.[4][12][13]

Live-Cell Imaging of PCB-Based Fluorescent Probes
This protocol outlines the general procedure for imaging cells that are endogenously producing

PCB and expressing a PCB-binding fluorescent protein.

Materials:

Transfected cells from Protocol 3.1

Live-cell imaging medium (phenol red-free)

Confocal or widefield fluorescence microscope equipped for NIR imaging

Procedure:

Medium Exchange: Before imaging, gently replace the culture medium with pre-warmed,

phenol red-free live-cell imaging medium.

Microscope Setup: a. Turn on the microscope and the desired laser lines. For most PCB-

based NIR FPs, excitation in the range of 630-680 nm is suitable. b. Select an appropriate

filter set for NIR imaging. A typical setup would include an excitation filter around 640 nm, a

dichroic mirror with a cutoff around 660 nm, and a long-pass emission filter starting at 670

nm. c. Set the detector (e.g., PMT or sCMOS camera) sensitivity and exposure time to

achieve a good signal-to-noise ratio while minimizing phototoxicity.
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Image Acquisition: a. Place the imaging dish on the microscope stage and bring the cells into

focus. b. Acquire images using the predetermined settings. For time-lapse imaging, minimize

the exposure time and laser power to reduce photobleaching and phototoxicity. c. If

performing optogenetic experiments with a system like PhyB-PIF, use a separate light source

(e.g., 660 nm LED) to activate the system and a far-red light source (e.g., 740 nm LED) for

deactivation.[14][15]

Signaling Pathway and Workflow Visualizations
Optogenetic Control of the Ras/Erk Signaling Pathway
The PhyB-PIF system, which requires PCB as a chromophore, can be used to control the

Ras/Erk signaling pathway with high spatiotemporal precision. Upon red light illumination, PhyB

dimerizes with PIF, leading to the recruitment of a PIF-fused signaling protein to a PhyB-

anchored location, thereby activating the downstream pathway.
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Caption: Optogenetic control of the Ras/Erk pathway using the PhyB-PIF system.
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Experimental Workflow for PCB-Based Live-Cell Imaging
The following diagram illustrates the key steps involved in performing a live-cell imaging

experiment using genetically encoded PCB synthesis.
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Caption: Workflow for live-cell imaging with endogenous PCB synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1233210#phycocyanobilin-application-in-
fluorescence-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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